molecular formula C17H13BrN6O3 B2934897 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 888418-42-6

2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2934897
CAS RN: 888418-42-6
M. Wt: 429.234
InChI Key: KEVDIMVVUPZEKX-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects . They have also been evaluated as potent inhibitors of USP28, a ubiquitin-specific peptidase associated with various malignancies .


Synthesis Analysis

The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported . The process involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates to produce carbodiimides. These carbodiimides then react with hydrazine to selectively yield 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of these derivatives is complex and includes a [1,2,3]triazolo[4,5-d]pyrimidine core . Further analysis would require more specific information or computational modeling .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aza-Wittig reactions and reactions with hydrazine . Further transformations to iminophosphoranes are achieved by reaction with triphenylphosphine, hexachloroethane, and triethylamine .

Scientific Research Applications

LSD1 Inhibition for Cancer Therapy

Derivatives of [1,2,3]triazolo[4,5-d]pyrimidine have been studied as potential inhibitors of lysine-specific demethylase 1 (LSD1), which is a target for cancer therapy. Docking studies suggest that these compounds can interact with key amino acids in LSD1 to inhibit its activity .

Anti-proliferative Agents Against Gastric Cancer

Quantitative structure–activity relationship (QSAR) studies have been performed on [1,2,3]triazolo[4,5-d]pyrimidine derivatives to predict their anti-gastric cancer effects. These studies help screen out efficient and novel drugs for future development .

c-Met Inhibition for Cancer Treatment

Some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been designed and synthesized as potential c-Met inhibitors. c-Met is a receptor tyrosine kinase that is implicated in various types of cancer, and its inhibition is a promising strategy for cancer treatment .

Antiallergy Activity

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiallergy activity. These compounds could potentially be developed into medications for treating allergic reactions .

Synthesis of Novel Heterocyclic Compounds

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a starting point for the synthesis of a variety of novel heterocyclic compounds with potential therapeutic applications .

Future Directions

The future directions for research on these compounds could involve further optimization of their structures to enhance their potency and selectivity as USP28 inhibitors . Additionally, more comprehensive studies could be conducted to better understand their mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN6O3/c18-11-3-5-12(6-4-11)24-16-15(21-22-24)17(26)23(10-20-16)9-14(25)19-8-13-2-1-7-27-13/h1-7,10H,8-9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVDIMVVUPZEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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